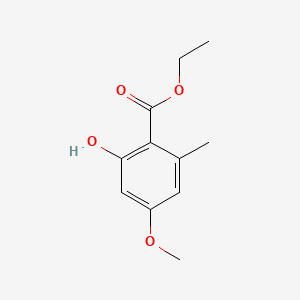
Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
Cat. No. B1203233
Key on ui cas rn:
6110-36-7
M. Wt: 210.23 g/mol
InChI Key: PJOOIAZRUIIQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07572805B2
Procedure details


To a solution of ethyl 2,4-dimethoxy-6-methylbenzoate (5.73 g, 25.6 mmol) in 200 mL of methylene chloride at −78° C. was added boron trichloride (28.1 mL of a 1.0 M solution in methylene chloride, 28.1 mmol) via an addition funnel over 15 min. The solution was allowed to stir at −78° C. for 2 h. The cooling bath was removed, the reaction was allowed to warm for 15 min. and then was carefully quenched with 1N HCl. Most of the methylene chloride was removed by rotary evaporator and the reaction was diluted with ethyl acetate. The organics were washed with 1N HCl and brine, dried (MgSO4) and concentrated. The residue was purified by flash chromatography (elution with 8:1 hexane/ethyl acetate) to afford 3.8 g (70%) of the title compound as a tan solid. 1H NMR (CDCl3): δ 11.85 (s, 1H), 6.31 (d, 1H, J=2.2 Hz), 6.25 (d, 1H, J=2.6 Hz), 4.37 (q, 2H, J=7.2 Hz), 3.77 (s, 3H), 2.49 (s, 3H), 1.39 (t, 3H, J=7.4 Hz).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([CH3:16])[C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6].B(Cl)(Cl)Cl>C(Cl)Cl>[OH:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([CH3:16])[C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.73 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)OCC)C(=CC(=C1)OC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at −78° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm for 15 min.
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carefully quenched with 1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the methylene chloride was removed by rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction was diluted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organics were washed with 1N HCl and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (elution with 8:1 hexane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)OCC)C(=CC(=C1)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.8 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
